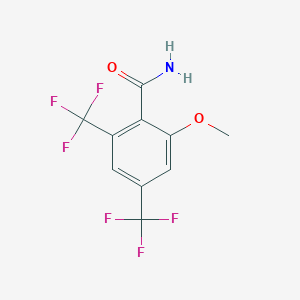

2-Methoxy-4,6-bis(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxy-4,6-bis(trifluoromethyl)benzamide (also known as MTB) is a small molecule that has been widely studied in the scientific community. It is a compound with a wide range of applications in research, ranging from its use in laboratory experiments to its potential therapeutic applications.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

- A study explored the synthesis of Z-unsaturated N-methoxy-N-methylamides using a bis(trifluoroethyl)phosphonate, demonstrating a method for producing amides from aldehydes with good yields (Fortin, Dupont, & Deslongchamps, 2002).

- Another investigation detailed the synthesis and antimicrobial activity of 2-substituted derivatives of pyrimido[2,1-b][1,3]benzothiazole and pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]benzothiazole compounds, showcasing the potential of these derivatives in creating new antimicrobial agents (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Material Science

- Research on new sulfonated thin-film composite nanofiltration membranes for dye treatment demonstrated the importance of introducing sulfonated aromatic diamine monomers to improve water flux without compromising dye rejection, highlighting the role of chemical modification in membrane performance (Liu et al., 2012).

- A study on the synthesis of ferrocene-terminated hyperbranched polyimide for memory devices revealed the potential of incorporating metal complexes into polymeric materials to enhance their electrical properties and stability, indicating a promising approach for developing advanced memory devices (Tan et al., 2017).

Biological Studies

- An experimental and computational study on N-arylbenzamides as antioxidants demonstrated that certain derivatives exhibit improved antioxidative properties compared to standard molecules, suggesting a new avenue for the development of antioxidant agents (Perin et al., 2018).

- The identification of new small-molecule inducers of estrogen-related receptor α (ERRα) degradation based on the proteolysis targeting chimera (PROTAC) concept presented a novel approach to modulate ERRα levels, offering a potential strategy for therapeutic intervention in diseases regulated by ERRα (Peng et al., 2019).

Mechanism of Action

Target of Action

Compounds with trifluoromethyl groups have been associated with thecalcitonin gene-related peptide (CGRP) receptor , which plays a significant role in pain transmission .

Mode of Action

It’s known that trifluoromethyl compounds can act asantagonists to the CGRP receptor, potentially inhibiting the transmission of pain signals .

Biochemical Pathways

The inhibition of the cgrp receptor can affect pain signaling pathways .

Pharmacokinetics

The trifluoromethyl group is known to influence thelipophilicity of compounds, which can impact their bioavailability .

Result of Action

The potential inhibition of the cgrp receptor could result in thereduction of pain signals .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide. The electronegativity , size, electrostatic interactions, and lipophilicity of the trifluoromethyl group are recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds .

properties

IUPAC Name |

2-methoxy-4,6-bis(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F6NO2/c1-19-6-3-4(9(11,12)13)2-5(10(14,15)16)7(6)8(17)18/h2-3H,1H3,(H2,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYULHHERVJIOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)N)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F6NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4,6-bis(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.